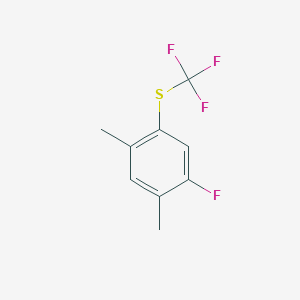

1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with methyl groups at positions 1 and 5, a fluorine atom at position 2, and a trifluoromethylthio (-SCF₃) group at position 3. This unique substitution pattern confers distinct physicochemical properties, including high lipophilicity due to the -SCF₃ group, moderate polarity from the fluorine atom, and steric effects from the methyl groups. Such characteristics make it a candidate for applications in agrochemicals, pharmaceuticals, or materials science, where electronic and steric tuning of aromatic systems is critical .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The compound can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is used as a building block in organic synthesis. Its unique functional groups make it valuable for creating more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s metabolic stability and bioavailability.

Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethylthio groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

The trifluoromethylthio group (-SCF₃) is a key differentiator. Compared to oxygenated sulfur groups (e.g., sulfoxides or sulfones), -SCF₃ significantly enhances lipophilicity. For example, replacing -SCF₃ with an N-trifluoromethylsulfaneylidene group (as in sulfoximines) reduces the calculated logP (cLogP) by ~2 units, shifting the compound toward aqueous phases and improving compliance with Lipinski’s rules for drug-likeness .

Table 1: Lipophilicity and Substituent Effects

| Compound | Key Substituents | cLogP (Estimated) | Bioavailability Implications |

|---|---|---|---|

| Target Compound | -SCF₃, -F, -CH₃ | ~3.8* | High membrane permeability |

| N-Trifluoromethylthio sulfoximine | -NSCF₃, -O | ~1.8 | Improved aqueous solubility |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | -SCH₃, -Cl | ~4.2 | High persistence in lipids |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | -NO₂, -OCH₃, -Cl | ~2.5 | Moderate solubility, toxicity concerns |

*Estimated using substituent contribution models.

The target compound’s cLogP (~3.8) positions it between chlorinated methylthio derivatives (higher cLogP) and oxygenated sulfoximines (lower cLogP). This balance may optimize tissue penetration while avoiding excessive hydrophobicity .

Electronic and Steric Effects

- Fluorine vs. Chlorine : The fluorine atom at position 2 provides electron-withdrawing effects, enhancing ring stability and directing electrophilic substitution. In contrast, chlorine (e.g., in 1,2,4,5-tetrachloro-3-(methylthio)benzene) offers stronger electron withdrawal but increases molecular weight and toxicity risks .

- -SCF₃ vs. However, -SCH₃ derivatives (e.g., tetrasul) are historically used as pesticides due to their stability .

- Methoxy vs. Methyl : Methoxy groups (e.g., in 1,5-Dichloro-3-Methoxy-2-nitrobenzene) increase polarity but introduce susceptibility to demethylation. The target’s methyl groups enhance stability without significantly altering electronic properties .

Pharmacological and Industrial Relevance

- Agrochemicals : The -SCF₃ group is prevalent in modern pesticides due to its resistance to hydrolysis and oxidation. Comparatively, nitro-substituted analogs (e.g., 1,5-Dichloro-3-Methoxy-2-nitrobenzene) face regulatory scrutiny due to nitro group toxicity .

- Pharmaceuticals : Fluorine and -SCF₃ improve blood-brain barrier penetration, making the target compound more suitable for CNS-targeting drugs than sulfoximines, which prioritize solubility .

Biological Activity

1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound notable for its unique molecular structure, which includes two methyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C9H8F4S with a molecular weight of approximately 224.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The biological activity of this compound can be attributed to its lipophilic nature, which facilitates cell membrane penetration. This property allows the compound to interact with enzymes and receptors within biological systems, potentially influencing cellular signaling pathways and modulating enzyme activities or receptor functions.

Research Findings

Studies have indicated that this compound exhibits significant activity against various biological targets:

- Antimicrobial Activity : Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, fluoro and trifluoromethyl-substituted derivatives have been tested against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

- Cellular Interactions : The compound's ability to form hydrogen bonds and engage in van der Waals interactions enhances its potential as a ligand in biochemical assays. It has been suggested that it may influence cellular signaling pathways by modulating specific enzymatic activities.

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various fluoro-substituted compounds found that certain derivatives exhibited bactericidal activity comparable to vancomycin. Specifically, compounds with structural similarities to this compound showed significant reductions in bacterial counts at high concentrations .

- Selectivity Index Evaluation : In vitro assays determined the selectivity index (SI) of several active compounds derived from similar structures. Compounds with an SI greater than 10 were considered promising for further development, indicating their specificity toward bacterial cells over host cells .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene | C9H8F4S | Different substitution pattern on the benzene ring |

| 1-Fluoro-4-(trifluoromethylthio)benzene | C8H6F3S | Lacks additional methyl substituents |

| 1-Bromo-4-(trifluoromethylthio)benzene | C8H6BrF3S | Contains a bromine atom instead of fluorine |

These compounds differ primarily in their substitution patterns and halogen content, affecting their reactivity and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene, and what purity levels are achievable under standard conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, halogenated precursors (e.g., 1,5-dichloro-2-fluorobenzene) may react with trifluoromethylthiolating agents like AgSCF₃ or CuSCF₃ under inert conditions (N₂ atmosphere) at 80–120°C. Purity optimization often involves column chromatography (silica gel, hexane/EtOAc) and recrystallization, achieving >95% purity. Reaction yields and conditions vary based on steric hindrance from methyl and fluorine substituents .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and functional groups in this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine environments (δ -110 to -125 ppm for CF₃S groups).

- GC-MS : Validates molecular weight (MW 272.2 g/mol) and detects impurities.

- X-ray crystallography : Resolves spatial arrangement of substituents, particularly steric interactions between methyl and trifluoromethylthio groups .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light due to the hydrolytically labile C–S bond in the trifluoromethylthio group. Storage in amber vials under anhydrous conditions (molecular sieves) at -20°C is recommended. Decomposition products (e.g., HF) should be monitored via periodic FT-IR analysis .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Methodological Answer :

- Steric Effects : The 2-fluoro and 5-methyl groups create steric hindrance, directing electrophiles (e.g., nitronium ions) to the less hindered 4-position.

- Electronic Effects : The electron-withdrawing trifluoromethylthio group (-SCF₃) deactivates the ring, favoring meta/para substitution. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for the trifluoromethylthio group?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple methods (e.g., comparing DFT-calculated activation energies with kinetic studies).

- Isotopic Labeling : Use ³⁴S-labeled SCF₃ to track reaction pathways via MS/MS fragmentation.

- Controlled Experiments : Systematically vary reaction conditions (solvent polarity, temperature) to isolate electronic vs. steric contributions .

Q. How can environmental fate studies assess the persistence of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–9) at 25°C, monitoring degradation via LC-MS.

- Photolysis : Expose to UV light (254 nm) and analyze by HPLC for byproducts like benzenediols or sulfonic acids.

- QSAR Modeling : Predict biodegradation pathways using substituent-specific parameters (e.g., Hammett σ values) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts vs. X-ray structures) for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average conformational isomers, while X-ray captures a single crystal structure. Use variable-temperature NMR to detect dynamic processes.

- Cosolvent Studies : Add DMSO-d₆ to stabilize specific conformers and reacquire NMR data.

- Crystallographic Refinement : Re-examine X-ray data for disorder or thermal motion artifacts .

Q. Methodological Tables

Table 1 : Representative Synthetic Conditions and Yields

| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1,5-Dichloro-2-fluorobenzene | AgSCF₃, DMF, 100°C, 24 h | 71 | 97 | |

| 2-Fluoro-4-iodotoluene | CuSCF₃, Dioxane, 80°C, 18 h | 65 | 95 |

Table 2 : Key Spectroscopic Data

| Technique | Key Signals/Peaks | Functional Group Confirmation |

|---|---|---|

| ¹⁹F NMR | δ -117.5 ppm (CF₃S) | Trifluoromethylthio group |

| FT-IR | 1120 cm⁻¹ (C–F stretch) | Fluorine substituents |

| X-ray | C–S bond length: 1.78 Å | Structural confirmation |

Properties

Molecular Formula |

C9H8F4S |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

1-fluoro-2,4-dimethyl-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4S/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |

InChI Key |

BZQCFCGJWQDFAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)SC(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.